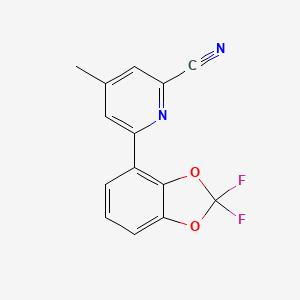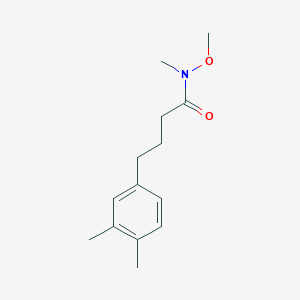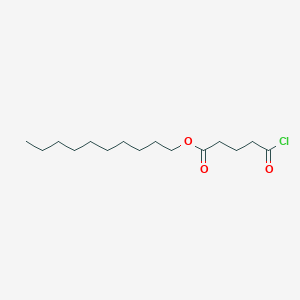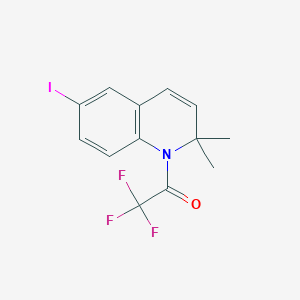![molecular formula C16H14O2S B14207817 1-{4-[2-(Benzenesulfinyl)ethenyl]phenyl}ethan-1-one CAS No. 918340-97-3](/img/structure/B14207817.png)
1-{4-[2-(Benzenesulfinyl)ethenyl]phenyl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[2-(Benzenesulfinyl)ethenyl]phenyl}ethan-1-one is an organic compound characterized by its unique structure, which includes a benzenesulfinyl group attached to an ethenyl chain, further connected to a phenyl ring and an ethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[2-(Benzenesulfinyl)ethenyl]phenyl}ethan-1-one typically involves the following steps:
Formation of the Benzenesulfinyl Intermediate: This step involves the sulfoxidation of benzene to form benzenesulfinyl chloride.
Ethenylation: The benzenesulfinyl chloride is then reacted with an ethenylating agent under controlled conditions to form the benzenesulfinyl ethenyl intermediate.
Coupling with Phenyl Ethanone: The final step involves coupling the benzenesulfinyl ethenyl intermediate with phenyl ethanone under catalytic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfoxidation and ethenylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-{4-[2-(Benzenesulfinyl)ethenyl]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to sulfone under strong oxidizing conditions.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-{4-[2-(Benzenesulfinyl)ethenyl]phenyl}ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and as a precursor for specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-{4-[2-(Benzenesulfinyl)ethenyl]phenyl}ethan-1-one involves its interaction with molecular targets through its sulfoxide and phenyl groups. These interactions can modulate various biochemical pathways, leading to its observed effects. The compound may act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules, thereby altering their function.
Comparaison Avec Des Composés Similaires
1-{4-[2-(Benzenesulfonyl)ethenyl]phenyl}ethan-1-one: Similar structure but with a sulfone group instead of a sulfoxide.
1-{4-[2-(Benzylthio)ethenyl]phenyl}ethan-1-one: Contains a benzylthio group instead of a benzenesulfinyl group.
Uniqueness: 1-{4-[2-(Benzenesulfinyl)ethenyl]phenyl}ethan-1-one is unique due to its sulfoxide group, which imparts distinct chemical reactivity and potential biological activity compared to its sulfone and sulfide analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
918340-97-3 |
|---|---|
Formule moléculaire |
C16H14O2S |
Poids moléculaire |
270.3 g/mol |
Nom IUPAC |
1-[4-[2-(benzenesulfinyl)ethenyl]phenyl]ethanone |
InChI |
InChI=1S/C16H14O2S/c1-13(17)15-9-7-14(8-10-15)11-12-19(18)16-5-3-2-4-6-16/h2-12H,1H3 |
Clé InChI |
DKJKCENEQSTEGK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)C=CS(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-[5-(5-Hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-1-benzothiophene](/img/structure/B14207739.png)

![Piperazine, 1-[(1,3-dihydroxy-9-acridinyl)carbonyl]-4-pyrazinyl-](/img/structure/B14207752.png)
![1-Bromo-2-[(3-iodophenyl)ethynyl]benzene](/img/structure/B14207757.png)
![2,4-Dimethyl-6-[(pentafluoroanilino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14207764.png)
![Thiocyanic acid, [1-[(2-chlorophenyl)methyl]-2-aziridinyl]methyl ester](/img/structure/B14207770.png)
![2H-Pyran, 2-[[(1S)-2-(bromomethyl)-1-methyl-2-propenyl]oxy]tetrahydro-](/img/structure/B14207773.png)

![2,2,2-Trifluoro-N-[hydroxy(phenyl)methyl]acetamide](/img/structure/B14207780.png)
![1,3,2-Diazaborolidine, 2-chloro-1,3-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14207784.png)
![4,5-Bis[bis(4-methylphenyl)phosphoryl]-N,N-dibutylpentan-1-amine](/img/structure/B14207797.png)


